molecular formula C22H44NO9P B12941274 1-Hexadecanoyl-sn-glycero-3-phosphoserine CAS No. 116947-34-3

1-Hexadecanoyl-sn-glycero-3-phosphoserine

Cat. No.: B12941274
CAS No.: 116947-34-3
M. Wt: 497.6 g/mol
InChI Key: XIVOBOJQPNEUSC-UXHICEINSA-N
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Description

(2S)-2-Amino-3-((hydroxy(®-2-hydroxy-3-(palmitoyloxy)propoxy)phosphoryl)oxy)propanoic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes amino, hydroxy, and phosphoryl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-3-((hydroxy(®-2-hydroxy-3-(palmitoyloxy)propoxy)phosphoryl)oxy)propanoic acid involves multiple steps, each requiring precise conditions to ensure the correct configuration of the molecule. The process typically begins with the preparation of the amino acid backbone, followed by the introduction of the hydroxy and phosphoryl groups through a series of controlled reactions. Common reagents used in these steps include protecting groups to prevent unwanted side reactions and catalysts to enhance reaction rates.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques such as batch or continuous flow reactors. These methods allow for the efficient production of the compound while maintaining high purity and yield. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for research and application.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-3-((hydroxy(®-2-hydroxy-3-(palmitoyloxy)propoxy)phosphoryl)oxy)propanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxy groups, potentially leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the phosphoryl group, altering its oxidation state.

    Substitution: The amino and hydroxy groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary, with temperature, pH, and solvent choice playing critical roles in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups may yield ketones, while substitution reactions can introduce new functional groups, potentially leading to derivatives with different properties and applications.

Scientific Research Applications

(2S)-2-Amino-3-((hydroxy(®-2-hydroxy-3-(palmitoyloxy)propoxy)phosphoryl)oxy)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme activity and protein interactions.

    Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs and treatments.

    Industry: The compound’s unique properties make it valuable in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2S)-2-Amino-3-((hydroxy(®-2-hydroxy-3-(palmitoyloxy)propoxy)phosphoryl)oxy)propanoic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins, leading to changes in cellular processes and pathways. The compound’s structure allows it to bind to these targets with high specificity, modulating their activity and resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2S)-2-Amino-3-((hydroxy(®-2-hydroxy-3-(palmitoyloxy)propoxy)phosphoryl)oxy)propanoic acid include other amino acids and phosphorylated molecules. Examples include:

    Phosphoserine: An amino acid with a phosphoryl group, similar in structure but lacking the palmitoyloxy group.

    Phosphothreonine: Another phosphorylated amino acid with structural similarities.

Uniqueness

The uniqueness of (2S)-2-Amino-3-((hydroxy(®-2-hydroxy-3-(palmitoyloxy)propoxy)phosphoryl)oxy)propanoic acid lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the palmitoyloxy group, in particular, differentiates it from other phosphorylated amino acids and contributes to its specific interactions and applications.

Properties

CAS No.

116947-34-3

Molecular Formula

C22H44NO9P

Molecular Weight

497.6 g/mol

IUPAC Name

(2S)-2-amino-3-[[(2R)-3-hexadecanoyloxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxypropanoic acid

InChI

InChI=1S/C22H44NO9P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(25)30-16-19(24)17-31-33(28,29)32-18-20(23)22(26)27/h19-20,24H,2-18,23H2,1H3,(H,26,27)(H,28,29)/t19-,20+/m1/s1

InChI Key

XIVOBOJQPNEUSC-UXHICEINSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)O)N)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)O

Origin of Product

United States

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